![molecular formula C17H12ClN3O4 B2531645 2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid CAS No. 924862-23-7](/img/structure/B2531645.png)
2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid, is a complex organic molecule that appears to be related to hydrazine derivatives and acetic acid moieties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical analyses and methodologies that could be applied to the compound.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including the formation of hydrazone linkages, as suggested by the presence of a hydrazono group in the compound. The first paper discusses the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an oxidimetric titrant for hydrazine derivatives . This suggests that similar redox reactions could be involved in the synthesis or analysis of the target compound, particularly in the formation or modification of the hydrazono linkage.
Molecular Structure Analysis
The molecular structure of the compound likely includes a hydrazone linkage, as indicated by the "hydrazono" nomenclature, which involves a nitrogen-nitrogen double bond. Additionally, the presence of a 1,3-dioxo-2(1H,3H)-isoquinolinyl moiety indicates a complex bicyclic structure with keto groups. The structure would also include a phenyl ring substituted with a chlorine atom, as denoted by "4-chlorophenyl."
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The hydrazone part of the molecule could undergo various chemical reactions, including redox reactions, as implied by the first paper . The acetic acid moiety could be involved in esterification reactions, as seen in the second paper, where esters of (2,4-dichlorophenoxy)acetic acid are analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the chlorophenyl group suggests potential for interactions with other aromatic systems, while the acetic acid group could confer solubility in polar solvents. The hydrazone linkage might affect the compound's stability and reactivity. The methodologies described in the second paper for analyzing (2,4-dichlorophenoxy)acetic acid and related compounds, including chromatographic techniques, could be adapted to assess the physical and chemical properties of the target compound .
Scientific Research Applications
Organotin(IV) Carboxylates Synthesis
A study focused on synthesizing a series of organotin carboxylates based on amide carboxylic acids. These compounds, including triphenlytin and dibutyltin carboxylates, exhibit diverse molecular architectures due to various coordination modes of amide carboxylic acids. This research highlights the potential of these compounds in developing supramolecular structures through intermolecular hydrogen bonds and π⋯π interactions, suggesting applications in materials science and nanotechnology (Xiao et al., 2013).
Aggregation Enhanced Emission
Another study investigated the aggregation-enhanced emission (AEE) properties of 1,8-naphthalimide-based compounds. The research found that these compounds form nanoaggregates with enhanced emission properties, which could be tuned by modifying the benzoic acid derivatives. This suggests potential applications in developing new fluorescent materials and sensors (Srivastava et al., 2016).
Antimicrobial Activities
A study on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones explored their antimicrobial activities. This research underlines the therapeutic potential of these compounds against various microbial strains, indicating their relevance in pharmaceutical research and development (Patel & Shaikh, 2011).
Fluorescent Molecular Probes
The synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group were examined for their potential as molecular probes for ZnO nanoparticles. This study suggests applications in materials science for detecting and imaging purposes, given the unusual fluorescence features of these compounds (Bekere et al., 2013).
Organotin(IV) Carboxylates and Antitumor Activities
Research into organotin carboxylates based on 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid highlighted their luminescent properties and preliminary antitumor activities. These findings demonstrate the compounds' potential in biomedical applications, particularly in cancer research and treatment (Xiao et al., 2017).
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)diazenyl]-1-hydroxy-3-oxoisoquinolin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-10-5-7-11(8-6-10)19-20-15-12-3-1-2-4-13(12)16(24)21(17(15)25)9-14(22)23/h1-8,24H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFJEXRZYONVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=C2C=C1)O)CC(=O)O)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122532 |
Source


|
| Record name | 4-[2-(4-Chlorophenyl)hydrazinylidene]-3,4-dihydro-1,3-dioxo-2(1H)-isoquinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid | |
CAS RN |
924862-23-7 |
Source


|
| Record name | 4-[2-(4-Chlorophenyl)hydrazinylidene]-3,4-dihydro-1,3-dioxo-2(1H)-isoquinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

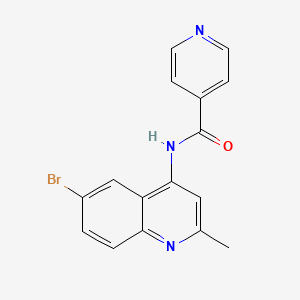

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)
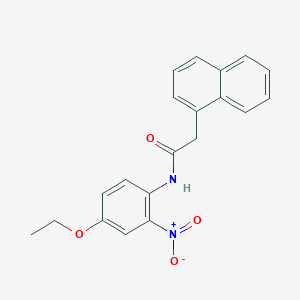
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)
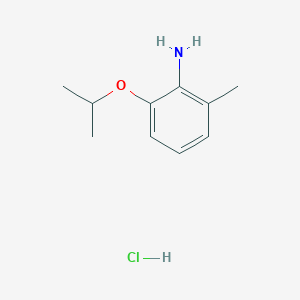
![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)
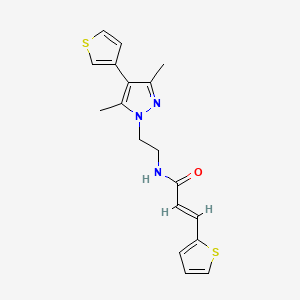
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)
![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)
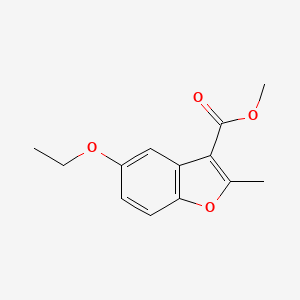
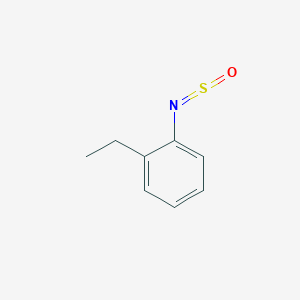
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)